4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, a thiadiazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative, followed by cyclization.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Final Coupling: The final step involves coupling the benzothiazole core with the thiadiazole-azetidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form a linear amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of linear amine derivatives.
Substitution: Introduction of various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine shares structural similarities with other benzothiazole and thiadiazole derivatives, such as:
- 2-aminobenzothiazole
- 5-methyl-1,3,4-thiadiazole-2-amine
- Azetidine derivatives
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N5OS2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H15N5OS2/c1-8-17-18-14(21-8)19-6-9(7-19)15-13-16-12-10(20-2)4-3-5-11(12)22-13/h3-5,9H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
VLMHHDSTFHMEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
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